molecular formula C8H12N2 B8778609 (2-Ethylpyridin-4-yl)methanamine

(2-Ethylpyridin-4-yl)methanamine

Cat. No. B8778609
M. Wt: 136.19 g/mol
InChI Key: AMKALQJGODQQHB-UHFFFAOYSA-N
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Patent
US08642624B2

Procedure details

To a solution of 2-ethyl-4-thiopyridylamide (10 g) in MeOH (250 ml) was added Raney 2800 Nickel (5 g, Aldrich) in one portion. The mixture was stirred at RT for 2 days then at 60° C. for 16 h. The mixture was filtered, concentrated to provide the desired compound.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][C:3]1[CH:8]=[C:7]([C:9]([NH2:11])=S)[CH:6]=[CH:5][N:4]=1>CO.[Ni]>[CH2:2]([C:3]1[CH:8]=[C:7]([CH2:9][NH2:11])[CH:6]=[CH:5][N:4]=1)[CH3:1]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CCC1=NC=CC(=C1)C(=S)N
Name
Quantity
250 mL
Type
solvent
Smiles
CO
Name
Quantity
5 g
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at RT for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 60° C. for 16 h
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
C(C)C1=NC=CC(=C1)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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